4-(4-Chlorophenyl)pyrimidine-2-thiol
Description
4-(4-Chlorophenyl)pyrimidine-2-thiol (CAS: 175203-08-4, molecular formula: C₁₀H₇ClN₂S) is a heterocyclic compound featuring a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a thiol (-SH) group at the 2-position. The compound has a molecular weight of 222.69 g/mol and is characterized by its planar pyrimidine core and electron-withdrawing chlorophenyl substituent, which influence its reactivity and biological interactions . Its IUPAC name is 6-(4-chlorophenyl)-1H-pyrimidine-2-thione, and its SMILES notation is ClC1=CC=C(C=C1)C1=CC=NC(=S)N1 .
The compound is synthesized via nucleophilic substitution reactions, such as the reaction of this compound with ethyl chloroacetate in the presence of potassium carbonate to form derivatives like ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate . It serves as a precursor for antiproliferative agents, such as acetamides bearing 1,3,4-oxadiazole scaffolds, which exhibit activity against cancer cell lines .
Properties
IUPAC Name |
6-(4-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKIWOOKHPWUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=S)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370957 | |
| Record name | 4-(4-chlorophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175203-08-4 | |
| Record name | 4-(4-Chlorophenyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-chlorophenyl)pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-CHLOROPHENYL)-2-PYRIMIDINETHIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Divinyl Ketone-Thiourea Cyclization
The most efficient contemporary method involves reacting 1-(4-chlorophenyl)-5-arylpentadien-3-one (divinyl ketones) with thiourea in ethanol under basic conditions (Scheme 1). Optimized parameters include:
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Base: Potassium hydroxide (2 equiv)
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Temperature: 80°C for 8 hours
Table 1: Solvent Optimization for 4-(4-Chlorophenyl)pyrimidine-2-thiol Synthesis
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol | 86 | 8 |
| Methanol | 42 | 12 |
| Acetonitrile | 28 | 14 |
| DMF | <10 | 18 |
This protocol proceeds via a three-step mechanism:
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Aza-Michael Addition: Thiourea attacks the α,β-unsaturated ketone to form intermediate A
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Nucleophilic Cyclization: Intramolecular attack generates bicyclic intermediate B
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Aromatization: Dehydration yields the conjugated pyrimidine-thiol system
Substrate Scope and Limitations
The divinyl ketone approach accommodates diverse aryl substituents but shows marked substrate dependence:
Table 2: Substituent Effects on Reaction Efficacy
| R Group on Divinyl Ketone | Yield (%) | Notes |
|---|---|---|
| 4-Chlorophenyl | 86 | Optimal substrate |
| 2-Furanyl | 68 | Moderate yield |
| 3-Thienyl | 65 | Requires 10 h |
| 4-Nitrophenyl | 0 | No product formation |
| Aliphatic chains | 0 | Polymerization |
Notably, electron-deficient aromatic systems (e.g., nitro-substituted) and aliphatic divinyl ketones fail to produce the desired thiols due to destabilization of the Michael adduct intermediate.
Mechanistic Insights
The reaction pathway was elucidated through NMR monitoring and intermediate trapping experiments:
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Initial Adduct Formation: NMR analysis at 30 minutes reveals complete consumption of divinyl ketone with new vinyl proton signals at δ 5.8–6.1 ppm
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Cyclization Stage: After 4 hours, characteristic upfield shifts (δ 3.0–3.5 ppm) indicate methylene bridge formation between aromatic rings
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Aromatization: Final dehydration is evidenced by IR spectroscopy (disappearance of C=O stretch at 1700 cm and emergence of C=N vibration at 1642 cm)
Analytical Characterization
Representative data for this compound:
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NMR (400 MHz, CDCl): δ 7.93 (d, J = 6.8 Hz, 2H), 7.43–7.33 (m, 4H), 3.02 (t, J = 6.0 Hz, 2H)
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IR (KBr): 2921 cm (C-H stretch), 1515 cm (C=N), 1229 cm (C-S)
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Elemental Analysis: Calcd (%) for CHClNS: C 53.94, H 3.17, N 12.57; Found: C 53.88, H 3.21, N 12.52
Industrial Scale Considerations
While the ethanol-based system enables gram-scale synthesis, two challenges persist:
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Purification: Column chromatography remains necessary due to byproduct formation (10–15% mass loss)
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Base Recovery: Potassium hydroxide neutralization generates 2.3 kg waste/L solvent
Recent efforts address these issues through:
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acid derivatives.
- Mechanistic Insight : Oxidation with H<sub>2</sub>O<sub>2</sub> proceeds via intermediate sulfenic (-SOH) and sulfinic (-SO<sub>2</sub>H) acids before forming the sulfonic acid (-SO<sub>3</sub>H) derivative . Chlorine gas directly converts the thiol to sulfonyl chloride .
Substitution Reactions
The thiol group participates in nucleophilic substitution or acylation reactions.
Benzoylation
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reflux in DMF (4 hrs) | Benzoyl chloride, K<sub>2</sub>CO<sub>3</sub> | 2-Benzoylthio-4-(4-chlorophenyl)pyrimidine | 75% |
- Evidence : IR spectra show loss of -SH stretch (2550 cm<sup>-1</sup>) and emergence of C=O (1690 cm<sup>-1</sup>) .
Alkylation
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reflux in ethanol (8 hrs) | Ethyl chloroacetate | 2-(Carboxymethylthio)-4-(4-chlorophenyl)pyrimidine | 85% |
- Application : Alkylated derivatives show enhanced antimicrobial activity against E. coli and S. aureus .
Coordination Chemistry
The thiol and pyrimidine nitrogen atoms act as ligands for metal coordination.
| Metal Salt | Conditions | Complex Formed | Key Observations | Source |
|---|---|---|---|---|
| AgNO<sub>3</sub> | Room temperature, H<sub>2</sub>O | [Ag(C<sub>10</sub>H<sub>6</sub>ClN<sub>2</sub>S)]<sub>n</sub> | FT-IR confirms N–Ag–S bonding |
- Structural Analysis : X-ray diffraction reveals a 1D polymeric chain with Ag–S (2.42 Å) and Ag–N (2.38 Å) bonds .
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes substitution under specific conditions.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Cu-catalyzed coupling (100°C) | NaN<sub>3</sub>, DMSO | 4-(4-Azidophenyl)pyrimidine-2-thiol | 68% |
Cyclization Reactions
The compound participates in heterocycle formation.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reflux in acetic acid (12 hrs) | Formaldehyde, NH<sub>4</sub>OAc | Pyrimido[2,1-b]benzothiazole derivative | 60% |
Biological Activity Correlations
Derivatives of 4-(4-chlorophenyl)pyrimidine-2-thiol exhibit:
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including 4-(4-Chlorophenyl)pyrimidine-2-thiol, have been extensively studied for their antimicrobial properties. The compound exhibits significant activity against a range of bacterial strains:
- In vitro Studies : Research has demonstrated that this compound shows potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with some derivatives being more effective than standard antibiotics like ampicillin and ciprofloxacin .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate to High |
| This compound | S. aureus | High |
| This compound | Pseudomonas aeruginosa | Moderate |
Anticancer Properties
The compound has also been evaluated for anticancer potential. Studies indicate that various pyrimidine derivatives, including those with the chlorophenyl substitution, demonstrate cytotoxic effects against cancer cell lines:
- Case Study : A series of pyrimidine thiol derivatives were synthesized and screened for anticancer activity, revealing that certain compounds exhibited significant inhibition of cancer cell proliferation, particularly in breast and lung cancer models .
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| This compound | A549 (Lung) | 15.0 |
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrimidines has shown promising results. The presence of electron-withdrawing groups like chlorine enhances the anti-inflammatory activity:
- Mechanism : Compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of electron-withdrawing groups at specific positions on the pyrimidine ring enhances biological activity:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Structural and Electronic Differences
- Dihydropyrimidine Derivatives: Compounds like 1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione adopt non-planar "envelope" conformations due to saturated bonds, reducing aromaticity compared to the fully aromatic parent compound.
- Substituent Effects : The addition of electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., hydroxyl in ) alters electronic properties, affecting solubility and metabolic stability.
Pharmacological Activity
- Antiproliferative Activity : this compound derivatives exhibit activity against cancer cell lines, while indole-pyrimidine hybrids show superior anti-inflammatory effects (88% inflammation inhibition) .
- Antibacterial vs. Antihypertensive : Dihydropyrimidine-2-thiones display broader activity, including antibacterial and antihypertensive effects, attributed to their ability to interact with multiple enzyme systems (e.g., calcium channels) .
Biological Activity
4-(4-Chlorophenyl)pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H7ClN2S
- CAS Number : 175203-08-4
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A summary of its activity against various pathogens is presented in the table below.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 - 0.5 mg/mL | |
| Escherichia coli | 0.5 - 1 mg/mL | |
| Candida albicans | 1 - 2 mg/mL | |
| Pseudomonas aeruginosa | 0.5 mg/mL |
The compound has been compared to standard antibiotics such as ampicillin, showing comparable or superior activity against certain bacterial strains, particularly Gram-positive bacteria.
Antitumor Activity
In addition to its antimicrobial effects, this compound has demonstrated potential antitumor activity. A study conducted by Sukhwal and Verma evaluated various derivatives of pyrimidine compounds for their anticancer properties, with findings indicating that certain substitutions enhance efficacy against cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies revealed that the compound significantly inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of the thiol group is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to apoptosis and cell cycle regulation in tumor cells.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the pyrimidine ring can significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups such as chlorine enhances antimicrobial potency, while variations in substituents can affect antitumor efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-Chlorophenyl)pyrimidine-2-thiol and its derivatives?
The compound is synthesized via nucleophilic substitution reactions. A common method involves refluxing this compound with ethyl chloroacetate in acetone using potassium carbonate as a base for 12 hours, followed by filtration and washing . Derivatives like S-alkyl triazoles are synthesized by introducing alkyl halides or other electrophiles under similar conditions, with reaction optimization focusing on solvent polarity and catalyst selection .
Q. Which spectroscopic techniques are critical for verifying the structure of synthesized derivatives?
Infrared (IR) spectroscopy confirms functional groups (e.g., C=S stretch at ~1100–1250 cm⁻¹). Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for the chlorophenyl group). High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ for ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate at m/z 309.04) .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Follow GHS guidelines: use personal protective equipment (PPE), avoid inhalation/ingestion, and store waste separately. Regulatory data suggest no specific bulk transport restrictions, but disposal must comply with hazardous waste regulations .
Advanced Research Questions
Q. What methodologies are employed to assess the antiproliferative activity of derivatives?
In vitro assays (e.g., MTT on cancer cell lines) are paired with in silico ADME predictions. For example, molecular docking studies evaluate binding affinity to targets like sphingosine kinase (SK1/SK2), with binding energies ≤ -8.5 kcal/mol indicating strong interactions . Dose-response curves (IC₅₀ values) and apoptosis assays (Annexin V/PI staining) further quantify efficacy.
Q. How can structural modifications enhance antifungal activity?
Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 5-position improves antifungal potency by 2–4-fold against Candida albicans (MIC: 8–16 µg/mL). X-ray crystallography reveals that planar conformations enhance membrane penetration, as seen in 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione derivatives .
Q. What computational tools are used to resolve contradictions in biological data?
Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) assess stability of ligand-protein complexes. Conflicting IC₅₀ values may arise from solvent-accessible surface area (SASA) variations or protonation state discrepancies, resolved via free energy perturbation (FEP) calculations .
Q. How does X-ray crystallography inform reaction design for coordination polymers?
Crystal structures (e.g., CCDC 823323) reveal sulfur-mediated π-stacking interactions (3.5–4.0 Å distances) between pyrimidine rings and metal ions. These insights guide ligand design for supramolecular assemblies, such as Cu(II) complexes with thioether bridges .
Methodological Challenges
Q. How to optimize reaction yields for oxadiazole derivatives?
Key factors include:
- Reagent stoichiometry : A 1:1 ratio of hydrazide to carbon disulfide minimizes byproducts.
- Temperature control : Ring-closure reactions at 60–70°C improve oxadiazole formation (>85% yield).
- Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) isolates pure products .
Q. What strategies address low solubility in biological assays?
Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or formulate derivatives as water-soluble salts (e.g., sodium sulfonates). LogP values >3.5 indicate poor solubility, prompting structural tweaks like adding polar groups (e.g., -OH, -COOH) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
